Erythromycylamine-d3: A Technical Guide for Researchers
Erythromycylamine-d3: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, structure, and analytical applications of Erythromycylamine-d3. This isotopically labeled compound serves as a crucial internal standard in pharmacokinetic and bioequivalence studies of the macrolide antibiotic Dirithromycin.
Chemical Properties and Structure
Erythromycylamine-d3 is the deuterated form of Erythromycylamine, the primary active metabolite of the prodrug Dirithromycin.[1] The incorporation of three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Chemical and Physical Properties of Erythromycylamine-d3
| Property | Value | Reference(s) |
| Molecular Formula | C37H67D3N2O12 | [2] |
| Molecular Weight | 737.98 g/mol | [2] |
| Appearance | White to Off-White Solid | [2] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2] |
| Synonyms | (9S)-9-Amino-9-deoxoerythromycin-d3, (9S)-9-Deoxy-9-aminoerythromycin A-d3, (9S)-Erythromycylamine A-d3, 9(S)-Erythromycylamine-d3 | [2] |
| CAS Number | Not explicitly available for the deuterated form. The CAS number for the unlabeled compound is 26116-56-3. | [2] |
| Solubility | Data for the deuterated form is not readily available. The parent compound, Erythromycin, is freely soluble in alcohols, acetone, and chloroform, and has a water solubility of approximately 2 mg/mL. | [3][4] |
| Melting Point | Not reported. The melting point of the parent compound, Erythromycin, is 135-140°C, and it resolidifies with a second melting point of 190-193°C. | [3] |
Chemical Structure:
Erythromycylamine-d3 is a macrolide antibiotic characterized by a 14-membered lactone ring. It is structurally similar to Erythromycin A, with the key difference being the substitution of the C9 ketone group with an amine group. The "-d3" designation indicates the presence of three deuterium atoms, typically on a methyl group, to increase its mass for use as an internal standard in mass spectrometry.
Metabolic Pathway of the Parent Compound, Dirithromycin
Erythromycylamine is the active metabolite of the prodrug Dirithromycin. Dirithromycin is administered orally and undergoes non-enzymatic hydrolysis in the alkaline environment of the intestine to form Erythromycylamine.[1] This conversion is essential for its antibacterial activity.
Caption: Metabolic conversion of Dirithromycin to Erythromycylamine.
Experimental Protocols
Erythromycylamine-d3 is primarily used as an internal standard in the quantitative analysis of Erythromycylamine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on published methods.[5]
Objective: To quantify the concentration of Erythromycylamine in human plasma using LC-MS/MS with Erythromycylamine-d3 as an internal standard.
Materials:
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Human plasma samples
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Erythromycylamine analytical standard
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Erythromycylamine-d3 internal standard
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Acetonitrile (ACN), HPLC grade
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Ammonium acetate, analytical grade
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Formic acid, analytical grade
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Water, deionized
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Solid-phase extraction (SPE) cartridges
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
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Sample Preparation (Solid-Phase Extraction):
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Condition the SPE cartridges with methanol followed by water.
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Add a known amount of Erythromycylamine-d3 internal standard solution to each plasma sample, calibrator, and quality control sample.
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Load the samples onto the SPE cartridges.
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Wash the cartridges with a low-organic solvent mixture to remove interferences.
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Elute the analyte and internal standard with a high-organic solvent mixture.
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: A suitable C18 or phenyl-hexyl column.
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate with 0.1% formic acid).[5]
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Flow Rate: Typically 0.2-0.5 mL/min.
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Injection Volume: 5-20 µL.
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Mass Spectrometric Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both Erythromycylamine and Erythromycylamine-d3. For example, a potential transition for unlabeled erythromycylamine is m/z 368.5 > 83.2.[5] The transition for Erythromycylamine-d3 would be shifted by the mass of the deuterium atoms.
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
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Determine the concentration of Erythromycylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for the quantification of Erythromycylamine.
Conclusion
Erythromycylamine-d3 is an indispensable tool for the accurate and precise quantification of Erythromycylamine in biological samples. Its stable isotopic labeling ensures reliable results in pharmacokinetic and bioequivalence studies of Dirithromycin. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical methods for this important macrolide antibiotic.
References
- 1. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 2. Pharmacokinetics of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin [drugfuture.com]
- 4. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
